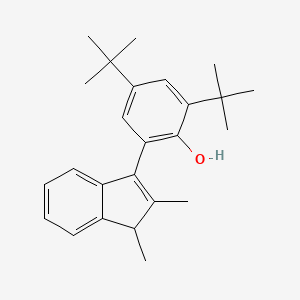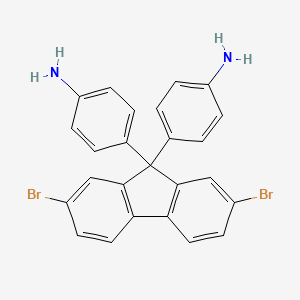![molecular formula C20H18FN3OS B12573936 N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)
N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes an allyl group, a fluorophenyl group, and a quinazolinyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline core can be synthesized through the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the sulfanyl acetamide linkage, which is accomplished using thiol reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process, ensuring consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents at moderate temperatures
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to the disruption of cellular processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]sulfanyl}acetamide
- N-Allyl-2-{[4-(4-fluorophenyl)-2-thiazolyl]sulfanyl}acetamide
Uniqueness
N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C20H18FN3OS |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C20H18FN3OS/c1-3-10-22-18(25)12-26-20-16-11-13(2)4-9-17(16)23-19(24-20)14-5-7-15(21)8-6-14/h3-9,11H,1,10,12H2,2H3,(H,22,25) |
InChI Key |
IZMLIPWETMVSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12573860.png)

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)





![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)
![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)

![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)

